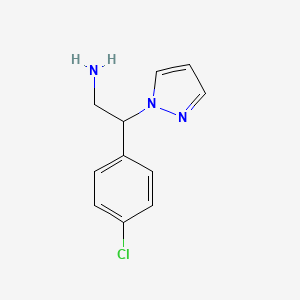

2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-pyrazol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c12-10-4-2-9(3-5-10)11(8-13)15-7-1-6-14-15/h1-7,11H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLSQDSJKPKWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CN)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine, also known by its CAS number 1251104-96-7, is a compound that has garnered attention for its potential biological activities. It belongs to the class of organic compounds known as diphenylmethanes and is characterized by its unique structural features, which include a chlorophenyl group and a pyrazolyl moiety.

Anticancer Potential

Recent research highlights the anticancer properties of pyrazole derivatives, including this compound. A study indicated that compounds with a pyrazole scaffold exhibited significant cytotoxic activity against various cancer cell lines. For instance, similar compounds demonstrated IC50 values ranging from 1.82 to 5.55 µM against cancer cell lines such as HCT-116, HePG-2, and MCF-7, suggesting that the pyrazole moiety is crucial for enhancing anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression. It has been observed to inhibit pathways associated with cell proliferation and invasion. The presence of the chlorophenyl group may enhance its interaction with cellular targets, potentially influencing signaling pathways critical for tumor growth.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects. Pyrazole derivatives have been shown to modulate inflammatory responses in various models, including those related to neuroinflammation. For instance, studies have indicated that similar compounds can reduce nitric oxide production and inhibit pro-inflammatory cytokines in microglial cells, which are pivotal in neuroinflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological efficacy of pyrazole derivatives. The following table summarizes key findings related to the SAR of compounds similar to this compound:

| Compound Structure | IC50 (µM) | Activity Type |

|---|---|---|

| Pyrazole Derivative A | 5.55 | Anticancer (HCT-116) |

| Pyrazole Derivative B | 2.86 | Anticancer (MCF-7) |

| Pyrazole Derivative C | 35.58 | Moderate Activity |

These findings illustrate that modifications in the pyrazole ring or substituents on the phenyl groups can significantly affect biological activity.

Study on Anticancer Activity

A recent study evaluated various pyrazoline derivatives for their anticancer properties, revealing that compounds with bulky aryl groups showed enhanced activity against cancer cell lines . This suggests that structural modifications can lead to improved therapeutic profiles.

Neuroinflammation Research

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives in models of Parkinson's disease. The study demonstrated that these compounds could significantly attenuate neuroinflammatory responses induced by lipopolysaccharide (LPS), indicating their potential role in neuroprotection .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Physicochemical and Electronic Properties

- Lipophilicity: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to non-halogenated analogs. However, analogs like 4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine may exhibit higher logP values due to additional methyl groups .

- Basicity : The ethylamine backbone provides moderate basicity (pKa ~9–10). Replacement of pyrazole with pyrrolidine (as in 2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine) increases basicity due to the cyclic amine’s stronger electron-donating effects .

Pharmacological Implications (Theoretical)

- Target Selectivity : Pyrazole-containing compounds often exhibit kinase or GPCR activity. The dual aromatic system in the target compound may favor interactions with hydrophobic binding pockets.

- Metabolic Stability : The 4-chlorophenyl group reduces oxidative metabolism, while pyrazole’s stability against hydrolysis could enhance bioavailability compared to furan-containing analogs (e.g., 1-(4-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine) .

Preparation Methods

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine generally involves multi-step organic reactions using precursors containing pyrazole and chlorophenyl functionalities. The methods focus on constructing the ethanamine backbone with the correct substitution pattern.

General Synthetic Route

A common synthetic approach involves:

Step 1: Formation of the pyrazole-substituted intermediate. This can be achieved by reacting pyrazole derivatives with appropriate aldehydes or ketones bearing a chlorophenyl group.

Step 2: Introduction of the ethanamine moiety. This is often done by reductive amination or nucleophilic substitution reactions, converting carbonyl or halide intermediates into the amine functionality.

Step 3: Purification and characterization. The final product is purified by recrystallization or chromatography and characterized by IR, NMR, and mass spectrometry to confirm structure and purity.

Specific Methodologies

Reductive Amination Route

- Starting from 4-chlorophenylacetaldehyde and 1H-pyrazole, the aldehyde group undergoes condensation with pyrazole to form an imine intermediate.

- The imine is then reduced using metal hydrides such as lithium aluminum hydride or borane-tetrahydrofuran complex to yield the target amine.

Amide Intermediate Reduction

- A pyrazole-3-carboxylic acid derivative bearing a 4-chlorophenyl substituent is converted into its acid chloride or ester.

- This intermediate is reacted with a primary amine to form an amide.

- The amide is then reduced to the amine using metal hydrides (e.g., lithium aluminum hydride or BH3-THF), affording this compound.

Multi-step Synthesis via Chalcone Derivatives (Related Pyrazole Compounds)

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of imine intermediate | 4-chlorophenylacetaldehyde + pyrazole, solvent (e.g., ethanol), room temp to reflux | Controlled temperature to optimize yield |

| Reduction of imine or amide | Lithium aluminum hydride or BH3-THF, reflux in THF | Selective reduction to amine, inert atmosphere preferred |

| Amide formation | Acid chloride or ester + primary amine, base (e.g., triethylamine), solvent (dichloromethane or ethanol), 0°C to room temp | Base neutralizes HCl, mild conditions avoid side reactions |

| Purification | Recrystallization from ethanol or chromatographic methods | Ensures high purity for biological testing |

Research Findings on Synthesis Efficiency

- Yields for intermediate steps such as amide formation and reduction typically range from 70% to 90%, depending on reaction conditions and purity of starting materials.

- IR and NMR spectroscopy confirm the presence of characteristic functional groups: NH stretching (~3400 cm⁻¹), aromatic C-H, and pyrazole ring protons (δ ~8.5 ppm in ¹H NMR).

- Mass spectrometry confirms molecular weight consistent with this compound (221.68 g/mol).

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive amination | Imine formation followed by reduction | Aldehyde + pyrazole, LiAlH4 or BH3-THF | Direct, relatively simple | Sensitive to moisture, requires inert atmosphere |

| Amide intermediate reduction | Acid chloride formation, amide synthesis, reduction | Acid chloride + amine, LiAlH4 or BH3-THF | High selectivity, versatile | Multi-step, requires careful control of conditions |

| Chalcone derivative route | Aldol condensation, reaction with amine | Aldehyde + acetophenone, reflux, acid catalyst | Useful for related pyrazole derivatives | More complex, may require longer reaction times |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethan-1-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, reacting halogenated intermediates with pyrazole derivatives under controlled temperatures (e.g., 80–120°C) in polar aprotic solvents like DMF or DMSO improves regioselectivity . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing catalysts (e.g., POCl₃ for cyclization) enhances yields .

- Key Considerations : Side reactions, such as over-alkylation or oxidation, may occur if stoichiometry or temperature is not tightly controlled.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for chlorophenyl and pyrazole rings) and amine protons (δ 1.5–2.5 ppm). Splitting patterns distinguish between substituents on the pyrazole ring .

- IR : Confirm the presence of C-Cl (550–750 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches .

- HRMS : Validate molecular weight (C₁₁H₁₁ClN₃, exact mass 220.0644) and isotopic patterns for chlorine .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving structural conformations of this amine?

- Methodology : Use single-crystal X-ray diffraction with programs like SHELXL for refinement . Key parameters include:

- Twinned Data Handling : Apply HKLF 5 format in SHELXL to address pseudo-merohedral twinning .

- Hydrogen Bonding : Analyze intermolecular N–H···N interactions between the amine and pyrazole groups, critical for stabilizing crystal packing .

Q. How do computational tools (e.g., Multiwfn) elucidate noncovalent interactions influencing bioactivity?

- Methodology :

- Electrostatic Potential Maps : Use Multiwfn to visualize electron-rich regions (pyrazole N atoms) and electron-deficient areas (chlorophenyl ring), predicting binding sites .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···Cl interactions) to explain solubility or aggregation behavior .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity data for pyrazole-amine derivatives?

- Case Study : Conflicting antimicrobial results may arise from:

- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions (aerobic vs. anaerobic) .

- Structural Analogues : Minor substituent changes (e.g., Cl vs. F on the phenyl ring) drastically alter lipophilicity and membrane permeability .

- Resolution : Standardize assays using CLSI guidelines and validate via dose-response curves.

Q. Why do synthetic yields vary across literature reports for similar pyrazole-amine scaffolds?

- Root Causes :

- Protecting Group Strategies : Unprotected amines may lead to side reactions (e.g., Schiff base formation) .

- Catalyst Efficiency : Heterogeneous catalysts (e.g., Pd/C) vs. homogeneous (e.g., CuI) impact reproducibility .

- Mitigation : Use in situ FTIR or LC-MS to monitor intermediates and optimize catalyst loading .

Experimental Design for Mechanistic Studies

Q. What in silico approaches predict the compound’s interaction with biological targets (e.g., viral proteins)?

- Workflow :

Molecular Docking : AutoDock Vina to simulate binding to SARS-CoV-2 nsp1 (PDB: 8AYW), focusing on the chlorophenyl moiety’s role in hydrophobic pocket occupancy .

MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How to design structure-activity relationship (SAR) studies for optimizing pharmacokinetic properties?

- Parameters :

- LogP : Modify substituents (e.g., replacing Cl with CF₃) to tune lipophilicity .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., NO₂) on the phenyl ring to reduce CYP450 oxidation .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.